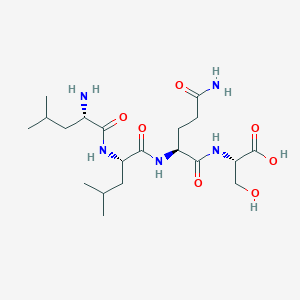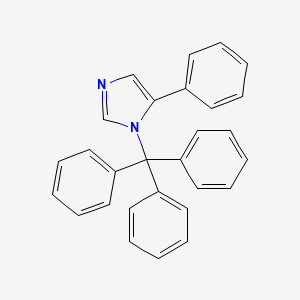silane CAS No. 821799-99-9](/img/structure/B14226192.png)
[(4-Bromophenyl)methyl](triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)methylsilane is an organosilicon compound with the molecular formula C13H19BrO3Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the field of materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)methylsilane can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with triethoxysilane in the presence of a catalyst such as palladium. The reaction typically takes place under mild conditions, with temperatures ranging from 25°C to 80°C and reaction times varying from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenyl)methylsilane often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The use of continuous flow reactors is also being explored to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation Reactions: The triethoxysilane group can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents like acetone or DMF.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used under mild conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in solvents like toluene or THF.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl silanes.
Hydrosilylation Reactions: Products include silane-functionalized alkanes.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)methylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilane group can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it valuable in surface modification and the creation of hybrid materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar in structure but lacks the bromophenyl group.
3-Aminopropyltriethoxysilane: Contains an amino group instead of a bromophenyl group.
Triethoxy(octyl)silane: Contains an octyl group instead of a bromophenyl group.
Uniqueness
(4-Bromophenyl)methylsilane is unique due to the presence of the bromophenyl group, which imparts specific reactivity and allows for further functionalization. This makes it particularly useful in applications requiring precise control over molecular architecture and surface properties.
Eigenschaften
IUPAC Name |
(4-bromophenyl)methyl-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO3Si/c1-4-15-18(16-5-2,17-6-3)11-12-7-9-13(14)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGVDBZZXXMCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC1=CC=C(C=C1)Br)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30838914 |
Source


|
| Record name | [(4-Bromophenyl)methyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30838914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821799-99-9 |
Source


|
| Record name | [(4-Bromophenyl)methyl](triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30838914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
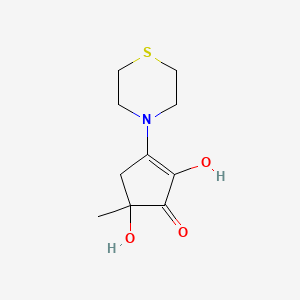
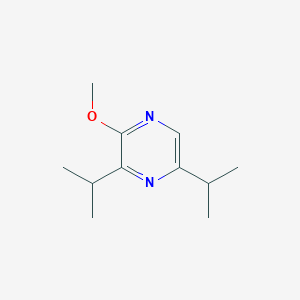
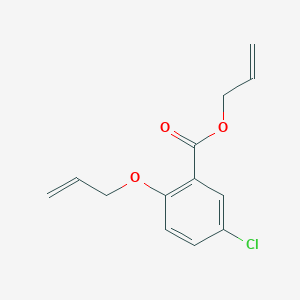

![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)


![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
